Cas no 2344685-10-3 (Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The chlorosulfonyl moiety offers reactivity for further functionalization, while the cyano group provides a handle for additional transformations. This compound is particularly useful in medicinal chemistry for constructing piperidine-based scaffolds, which are prevalent in drug discovery. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable choice for researchers developing novel bioactive molecules.
Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate structure
2344685-10-3 structure
商品名:Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate
CAS番号:2344685-10-3
MF:C13H21ClN2O4S
メガワット:336.834841489792
CID:6407517
PubChem ID:139022551

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate
    • EN300-6764175
    • tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
    • 2344685-10-3
    • インチ: 1S/C13H21ClN2O4S/c1-12(2,3)20-11(17)16-7-4-13(10-15,5-8-16)6-9-21(14,18)19/h4-9H2,1-3H3
    • InChIKey: GKVUWKILJVMIQO-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCC1(C#N)CCN(C(=O)OC(C)(C)C)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 336.0910560g/mol
  • どういたいしつりょう: 336.0910560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 95.8Ų

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6764175-2.5g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
2.5g
$1903.0 2025-03-12
Aaron
AR028LZD-1g
tert-butyl4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95%
1g
$1361.00 2025-02-16
Aaron
AR028LZD-5g
tert-butyl4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95%
5g
$3897.00 2023-12-15
1PlusChem
1P028LR1-1g
tert-butyl4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95%
1g
$1262.00 2024-05-23
Enamine
EN300-6764175-0.05g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
0.05g
$226.0 2025-03-12
Enamine
EN300-6764175-0.5g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
0.5g
$758.0 2025-03-12
Enamine
EN300-6764175-5.0g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
5.0g
$2816.0 2025-03-12
Enamine
EN300-6764175-0.1g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
0.1g
$337.0 2025-03-12
Enamine
EN300-6764175-10.0g
tert-butyl 4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95.0%
10.0g
$4176.0 2025-03-12
Aaron
AR028LZD-500mg
tert-butyl4-[2-(chlorosulfonyl)ethyl]-4-cyanopiperidine-1-carboxylate
2344685-10-3 95%
500mg
$1068.00 2025-02-16

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate 関連文献

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylateに関する追加情報

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate: A Comprehensive Overview

Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound with the CAS number 2344685-10-3. This compound belongs to the class of piperidine derivatives, which are widely studied in organic chemistry due to their structural versatility and potential applications in drug design. The molecule features a piperidine ring substituted with a tert-butyl group, a chlorosulfonylethyl group, and a cyano group, making it a unique structure with potential for various chemical reactions and biological activities.

The synthesis of tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and possibly ring-forming processes. Recent studies have highlighted the importance of such compounds in medicinal chemistry, particularly in the development of bioactive molecules. For instance, researchers have explored the use of piperidine derivatives as templates for designing inhibitors of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

One of the key features of this compound is its functional groups. The cyano group (-CN) is known for its ability to participate in hydrogen bonding and can act as an electron-withdrawing group, influencing the electronic properties of the molecule. The chlorosulfonylethyl group introduces sulfonic acid functionality, which can enhance solubility and potentially improve pharmacokinetic properties. The tert-butyl group serves as a bulky substituent, which can influence steric interactions and stability of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of compounds like tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate using molecular docking studies. These studies suggest that the compound may bind to specific protein targets with high affinity, making it a promising candidate for further drug development. Additionally, spectroscopic techniques such as NMR and IR have been employed to confirm the structure and purity of this compound, ensuring its reliability for experimental studies.

In terms of applications, tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate has shown potential in materials science as well. Its unique structure allows for the formation of polymers with tailored properties, which could be useful in developing advanced materials for electronic devices or biomedical applications. Furthermore, its reactivity towards nucleophiles makes it a valuable intermediate in organic synthesis.

It is also worth noting that the study of such compounds contributes significantly to our understanding of stereochemistry and reaction mechanisms. The presence of multiple stereogenic centers in tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate provides an opportunity to investigate enantioselective synthesis methods, which are crucial for producing chiral drugs with high optical purity.

In conclusion, tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate is a multifaceted compound with diverse applications across various fields of chemistry. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern chemistry.

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